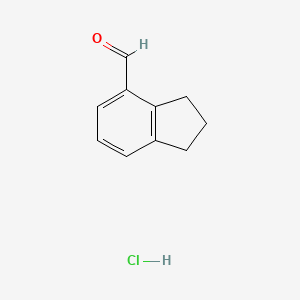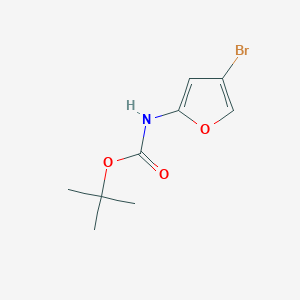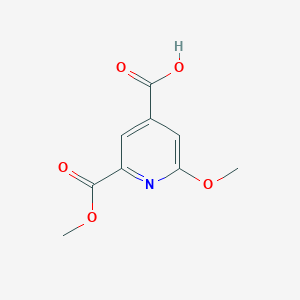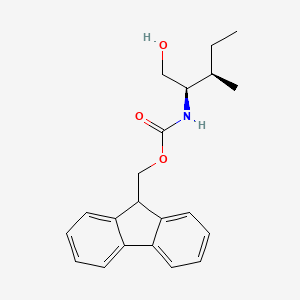
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts acylation of fluorene, followed by reduction.
Carbamate Formation: The fluorenyl group is then reacted with an isocyanate to form the carbamate linkage.
Attachment of the Chiral Hydroxy-Methylpentyl Group: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the carbamate moiety can form hydrogen bonds with proteins, affecting their function. The chiral hydroxy-methylpentyl group enhances the compound’s specificity and binding affinity to its targets.
類似化合物との比較
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: can be compared with other fluorenyl carbamates and hydroxy-methylpentyl derivatives:
Similar Compounds: Fluorenylmethyl carbamate, (2R,3R)-1-hydroxy-3-methylpentyl carbamate.
Uniqueness: The combination of the fluorenyl group with the chiral hydroxy-methylpentyl group provides unique structural and functional properties, making it distinct from other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m1/s1 |
InChIキー |
YMPMFRNXDNCNRH-VLIAUNLRSA-N |
異性体SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






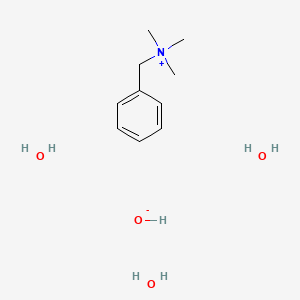



![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

